1-methyl-5-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole
Description
Properties
IUPAC Name |
1-methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-9(4-6-11-12)7-8-3-2-5-10-8/h4,6,8,10H,2-3,5,7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOYNKBMEFLVJT-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CC2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C[C@@H]2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cyclocondensation
Inspired by CN112574111A, dimethyl malonate reacts with formamide compounds (e.g., dimethylformamide) and alkylating agents (e.g., dimethyl sulfate) under alkaline conditions to yield intermediates with improved selectivity. For example:
- Step 1 : Alkylation of dimethyl malonate with dimethylformamide and dimethyl sulfate generates a β-ketoester intermediate.
- Step 2 : Cyclization with methylhydrazine forms the pyrazole ring. Hydrolysis and decarboxylation yield 1-methyl-5-hydroxypyrazole.
To introduce the pyrrolidine moiety, the hydroxyl group at position 5 must be functionalized. Bromination (using PBr₃ or HBr/AcOH) converts the hydroxyl to a bromide, enabling nucleophilic substitution with (2S)-pyrrolidin-2-ylmethanol. However, this approach requires careful optimization to preserve stereochemistry.
Post-Functionalization of Preformed Pyrazole Intermediates
Palladium-Catalyzed Cross-Coupling
Aryl halides at position 5 of the pyrazole core undergo Suzuki-Miyaura coupling with boronic acids. For instance, 1-methyl-5-bromo-1H-pyrazole reacts with (2S)-pyrrolidin-2-ylmethylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ to yield the target compound. Key considerations include:
Reductive Amination
5-Formyl-1-methyl-1H-pyrazole, synthesized via Vilsmeier-Haack formylation, undergoes reductive amination with (2S)-pyrrolidin-2-amine. Sodium cyanoborohydride in methanol at pH 5–6 facilitates imine formation and reduction, installing the pyrrolidine group.
Asymmetric Synthesis of the Chiral Pyrrolidine Moiety
Chiral Pool Strategy
L-Proline, a commercially available (2S)-pyrrolidine-2-carboxylic acid, serves as a chiral starting material. Reduction of L-proline to (2S)-pyrrolidin-2-ylmethanol (LiAlH₄ in THF) followed by alkylation of 5-bromo-1-methyl-1H-pyrazole ensures retention of stereochemistry.
Enzymatic Resolution
Racemic pyrrolidine intermediates are resolved using lipases or esterases. For example, Candida antarctica lipase B selectively acetylates the (R)-enantiomer of pyrrolidin-2-ylmethanol, leaving the desired (S)-enantiomer for subsequent coupling.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity : Cyclocondensation often yields 1-methyl-4- and 1-methyl-5-substituted regioisomers. Low-temperature reactions (-10°C to 20°C) favor the 5-substituted product.
- Stereochemical Degradation : Acidic or high-temperature conditions may racemize the pyrrolidine chiral center. Mild conditions (pH 6–7, ≤40°C) are critical.
- Purification : Chromatographic separation or crystallization from ethanol/water mixtures isolates the target compound.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-5-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce any carbonyl groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while reduction can produce pyrazolidines .
Scientific Research Applications
1-methyl-5-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-5-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which facilitate binding to these targets. The pyrrolidin-2-ylmethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Pyrazole Core Modifications
- 1-Methyl-5-(pyrrolidin-2-yl)-1H-pyrazole (): This analog lacks the methylene bridge between the pyrrolidine and pyrazole rings.
Chiral 1-Methyl-5-[(2S)-pyrrolidin-2-ylmethyl]-1H-pyrazine Hydrochloride ():
Replacing the pyrazole core with pyrazine alters electronic properties due to the additional nitrogen atom. Pyrazine’s electron-deficient nature may reduce aromatic stability, impacting reactivity and intermolecular interactions (e.g., hydrogen bonding) .
Substituent Variations
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine ():
The trifluoromethyl group at the 5-position is strongly electron-withdrawing, increasing lipophilicity and metabolic stability relative to the target compound. This substitution is common in agrochemicals and pharmaceuticals to enhance bioavailability .5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole ():
The methoxy group on the pyrrolidine ring introduces polar functionality, improving water solubility. However, the triazole core may reduce aromaticity compared to pyrazole, affecting π-π stacking interactions in biological systems .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Purity (%) | CAS Number | Key Features |
|---|---|---|---|---|---|
| Target Compound | C9H15N3 | 165.24 | 95 | EN300-126618 | Chiral (2S)-pyrrolidine, pyrazole core |
| 1-Methyl-5-(pyrrolidin-2-yl)-1H-pyrazole | C8H13N3 | 151.21 | – | – | Non-methylated pyrrolidine linkage |
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | C5H6F3N3 | 165.11 | – | 149978-42-7 | Trifluoromethyl group, electron-withdrawing |
Notes:
Biological Activity
1-Methyl-5-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This compound features a pyrazole ring, which is known for its diverse biological activities, particularly in drug discovery.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of cancer treatment and neuropharmacology. Below are the key findings from various studies:
Anticancer Activity
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, in vitro tests demonstrated that it has potent activity against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 5.4 | Induction of apoptosis via caspase activation |
| HEP2 | 6.8 | Inhibition of cell proliferation |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation as an anticancer agent.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been evaluated for its neuropharmacological potential. Studies indicate that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazole ring and the pyrrolidine moiety can significantly affect the biological activity of the compound. For instance, substituents on the nitrogen atoms or variations in the methyl group can enhance or diminish potency.
Key Modifications:
- Substituent Variations : Altering the position of methyl groups on the pyrazole ring has been shown to improve anticancer activity.
- Pyrrolidine Modifications : Different stereochemical configurations at the pyrrolidine nitrogen can lead to variations in receptor affinity and selectivity.
Case Studies
Several case studies have documented the efficacy and safety profile of this compound in preclinical models:
- Study A : Evaluated the effects on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls.
- Study B : Investigated neuroprotective effects in animal models of neurodegeneration, showing improved cognitive function and reduced neuronal death.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the pyrrolidine methyl group (δ 2.5–3.0 ppm) and pyrazole ring protons (δ 7.0–8.0 ppm). Stereochemical integrity is verified using 2D NOESY .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 178.1332 for C9H14N4) ensures molecular formula accuracy .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the solid state .
How do electronic effects of substituents influence the compound’s reactivity in further chemical modifications?
Q. Advanced Research Focus
- Electron-withdrawing groups (EWGs) : The pyrrolidine nitrogen’s lone pair directs electrophilic substitutions (e.g., nitration) to the pyrazole C4 position. Steric hindrance from the methyl group limits reactivity at C3 .
- Bromination : N-Bromosuccinimide (NBS) selectively functionalizes the pyrazole ring at positions activated by the pyrrolidine’s electron-donating effects .
- Cross-coupling reactions : Suzuki-Miyaura reactions require palladium catalysts to modify the pyrazole ring without compromising stereochemistry .
What computational methods are used to predict interaction sites with biological targets?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) by aligning the pyrrolidine moiety in hydrophobic pockets and the pyrazole nitrogen in hydrogen-bonding sites .
- Quantum Mechanical Calculations : Density Functional Theory (DFT) predicts charge distribution, identifying nucleophilic (pyrazole N2) and electrophilic (pyrrolidine C2) centers .
- MD Simulations : Assess binding stability in aqueous environments, focusing on solvation effects and conformational flexibility .
How can solubility and stability challenges in biological assays be addressed?
Q. Advanced Research Focus
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride) while maintaining stability .
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to prevent aggregation in cell-based assays .
- pH optimization : Buffers (pH 7.4) mimic physiological conditions, reducing degradation via hydrolysis or oxidation .
What strategies resolve contradictions in biological activity data across studies?
Q. Advanced Research Focus
- Assay standardization : Control variables like cell line (HEK293 vs. HeLa), incubation time, and compound purity (>95% by HPLC) .
- Metabolite profiling : LC-MS identifies degradation products or active metabolites that may skew activity readings .
- Structural analogs : Compare activity of derivatives (e.g., 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) to isolate structure-activity relationships (SAR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
